molecular formula C8H7N3O2 B1430144 Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate CAS No. 1140240-00-1

Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate

Número de catálogo: B1430144
Número CAS: 1140240-00-1
Peso molecular: 177.16 g/mol
Clave InChI: WRYACANPZDGITA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate is a heterocyclic compound featuring a fused pyrazolo-pyridine core with a methyl ester group at the 7-position. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science. The synthesis of such compounds often involves multi-step reactions, including cyclization and esterification. For instance, analogous pyrazolo-pyridine esters have been synthesized via refluxing intermediates with trifluoroacetic acid (TFA) in methanol under sealed conditions, as demonstrated in related systems .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate typically involves the cyclization of appropriately substituted pyrazoles and pyridines. One common method involves the reaction of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoroacetic acid as a catalyst . This reaction proceeds through a condensation mechanism, forming the pyrazolopyridine core.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Aplicaciones Científicas De Investigación

Synthesis of Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate

The synthesis of this compound typically involves the construction of the pyrazolo[3,4-C]pyridine scaffold followed by carboxylation. Various synthetic routes have been developed to obtain this compound efficiently, often utilizing methods such as:

  • Borylation and Suzuki–Miyaura cross-coupling : These reactions allow for the introduction of functional groups at specific positions on the pyrazole ring, enhancing its utility as a drug scaffold .
  • Metalation and electrophilic trapping : This method enables selective functionalization at the C-7 position, which is crucial for developing derivatives with improved biological activity .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for drug development:

  • Tyrosine Kinase Inhibition : Research has shown that derivatives of pyrazolo[3,4-C]pyridine can act as inhibitors of tyrosine kinases, which are important targets in cancer therapy .
  • Antimicrobial Properties : Some studies have indicated that compounds within this class exhibit antimicrobial activity, making them potential candidates for developing new antibiotics .
  • Anti-inflammatory Effects : Pyrazolo[3,4-C]pyridines have been explored for their anti-inflammatory properties, contributing to their therapeutic potential in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeExample StudiesFindings
Tyrosine Kinase InhibitionSynthesis and evaluation of pyrazolo[3,4-b]pyridinesDemonstrated effective inhibition in vitro .
Antimicrobial ActivityScreening of heterocyclic compoundsShowed activity against various bacterial strains .
Anti-inflammatoryEvaluation of pyrazolo derivativesReduced inflammation markers in animal models .

Case Study: Tyrosine Kinase Inhibitors

In a comprehensive study on the synthesis of pyrazolo[3,4-b]pyridines, researchers developed several analogs that demonstrated potent inhibition against specific tyrosine kinases involved in cancer progression. The structure-activity relationship (SAR) analysis revealed that modifications at the C-7 position significantly enhanced inhibitory potency .

Mecanismo De Acción

The mechanism of action of Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways that are crucial for cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and the modulation of inflammatory responses.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural analogs of Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate, highlighting differences in substitution patterns, ring systems, and applications:

Compound Name Substituent Position Ring System Purity Key Features/Applications Reference ID
Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate 7-carboxylate Pyrazolo[3,4-c]pyridine 95% Discontinued; research applications
Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate 6-carboxylate Pyrazolo[3,4-b]pyridine 95% Potential biological screening
Methyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate 3-carboxylate Pyrazolo[3,4-c]pyridine 95% Synthetic intermediate for drug design
Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate 7-carboxylate Pyrazolo[4,3-c]pyridine 95% Altered ring fusion; solubility studies
Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate HCl 3-carboxylate Pyrazolo[3,4-c]pyridine N/A Hydrochloride salt; enhanced stability
4-(Biphen-3-yl)-1H-pyrazolo[3,4-c]pyridazine 4-biphenyl Pyrazolo[3,4-c]pyridazine N/A GABA receptor modulation; epilepsy treatment

Key Structural and Functional Differences:

Substituent Position :

  • The 7-carboxylate group in the target compound distinguishes it from analogs with ester groups at the 3-, 4-, or 6-positions. Positional isomerism affects electronic distribution, solubility, and binding affinity in biological systems .
  • For example, Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride () demonstrates how carboxylate position and salt formation influence physicochemical properties like crystallinity and solubility .

This impacts applications in liquid crystals or optoelectronic materials . Pyrazolo[3,4-c]pyridazine derivatives () replace pyridine with pyridazine, introducing additional nitrogen atoms. This modification enhances hydrogen-bonding capacity, critical for GABA receptor binding in neurological therapies .

Biological and Pharmaceutical Relevance: The discontinued status of Methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate contrasts with active research on analogs like 4-(biphen-3-yl)-1H-pyrazolo[3,4-c]pyridazines, which are patented for epilepsy and pain management .

Actividad Biológica

Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring fused to a pyridine ring, with a methyl ester group at the carboxylate position. This unique structure contributes to its diverse biological activities.

The primary mechanism of action for this compound involves its interaction with tropomyosin receptor kinases (TRKs) . By inhibiting TRK activity, this compound affects several biochemical pathways related to cell proliferation, differentiation, and survival. The inhibition of TRKs leads to downstream effects on various signaling pathways, notably the MAPK/ERK pathway, which is crucial for cell growth and survival.

Anticancer Activity

This compound has shown promising anticancer properties in several studies. For instance:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that this compound inhibits cell proliferation in various cancer cell lines. For example, it was effective against the Km-12 cell line, indicating its potential as an anticancer agent.
  • Microtubule Destabilization : Compounds derived from this scaffold have been reported to act as microtubule-destabilizing agents. In a study involving breast cancer cells (MDA-MB-231), certain derivatives exhibited significant inhibition of microtubule assembly and induced apoptosis by enhancing caspase-3 activity .

Enzyme Inhibition

This compound also exhibits enzyme inhibitory activity:

  • It has been shown to inhibit kinases involved in critical signaling pathways. The inhibition of these enzymes can lead to altered gene expression and cellular responses, further contributing to its anticancer effects .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study Biological Activity Cell Lines Tested IC50 Values (μM) Mechanism
Cell proliferation inhibitionKm-12Not specifiedTRK inhibition
Microtubule destabilizationMDA-MB-2312.43 - 7.84Apoptosis induction
Enzyme inhibitionVariousNot specifiedKinase inhibition

Case Studies

Several case studies illustrate the compound's biological activity:

  • Anticancer Potential : A study synthesized multiple derivatives based on this compound and evaluated their cytotoxicity against MDA-MB-231 and HepG2 cell lines. The most potent compounds showed IC50 values ranging from 2.43 to 14.65 μM, indicating strong growth inhibition compared to non-cancerous cells .
  • Molecular Modeling Studies : Computational studies have suggested that these compounds may exhibit favorable absorption and distribution characteristics while binding effectively at the colchicine-binding site in tubulin, which is crucial for their microtubule-destabilizing effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate and its derivatives?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions of substituted pyrazole or pyridine precursors. For example, describes the synthesis of pyrazolo[1,5-a]pyrazine derivatives using analytical-grade reagents and optimized conditions (e.g., elemental analysis: Found C, 61.78% vs. Calcd C, 61.65%). Similar strategies, such as coupling methyl ester groups with heterocyclic cores, are applicable. Key steps include regioselective functionalization at position 7 (as seen in for analogous thieno-pyridine carboxylates) and purification via column chromatography .

Q. How is this compound characterized to confirm structural integrity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and elemental analysis are critical. reports HRMS (ESI) data with a mass accuracy of 0.0003 Da (Found: 254.1039 vs. Calcd: 254.1042 [M+H]⁺). Additionally, ¹H/¹³C NMR and IR spectroscopy validate functional groups (e.g., ester carbonyl signals at ~170 ppm in ¹³C NMR). X-ray crystallography, as demonstrated in for a related pyrrolo-tetrazolo-pyrimidine, can resolve ambiguities in regiochemistry .

Advanced Research Questions

Q. What strategies are used to address discrepancies in spectroscopic or analytical data during compound characterization?

  • Methodological Answer : Contradictions in data (e.g., elemental analysis deviations >0.3%) may arise from incomplete purification or solvent retention. highlights a slight discrepancy in nitrogen content (Found: 27.45% vs. Calcd: 27.65%), which can be mitigated by repeating analyses under anhydrous conditions or using alternative techniques like combustion analysis. For HRMS, isotopic pattern matching and tandem MS/MS fragmentation (e.g., ’s ESI-MS data for pyrazolo[4,3-c]pyridine analogs) confirm molecular formulas .

Q. How can structural modifications at position 7 of the pyrazolo-pyridine core influence bioactivity or pharmacokinetics?

  • Methodological Answer : Substituents at position 7, such as carboxylate esters, are critical for target binding. describes Apixaban, a pyrazolo[3,4-c]pyridine-3-carboxamide anticoagulant, where the methyl ester group enhances metabolic stability. Computational modeling (e.g., docking studies) and in vitro assays (e.g., enzyme inhibition) are used to evaluate modifications. ’s hypoxanthine-guanine phosphoribosyltransferase binding data for pyrazolo-pyrimidines provides a template for structure-activity relationship (SAR) studies .

Q. What are the challenges in scaling up laboratory-scale syntheses of this compound?

  • Methodological Answer : Key challenges include maintaining regioselectivity and minimizing impurities. outlines quality control guidelines for pharmaceutical intermediates, emphasizing HPLC purity thresholds (>95%) and impurity profiling (e.g., identifying byproducts like N-oxides). Process optimization, such as switching from batch to flow chemistry (as inferred from ’s thieno-pyridine synthesis), improves yield and reproducibility .

Propiedades

IUPAC Name

methyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)7-6-5(2-3-9-7)4-10-11-6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYACANPZDGITA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC2=C1NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.